3-Phenylbenzenesulfonyl chloride
Overview
Description
3-Phenylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C12H9ClO2S. It is a derivative of benzenesulfonyl chloride, featuring a phenyl group attached to the benzene ring. This compound is widely used in various fields of research and industry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-bromobiphenyl with sulfuryl chloride. This reaction typically requires a solvent such as dichloromethane and is conducted under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or sulfuryl chloride . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Requires anhydrous conditions to form sulfonate esters.
Water: Hydrolysis occurs readily, especially in the presence of a base.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
3-Phenylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-phenylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and water. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the phenyl group, used in similar applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another related compound, often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness: 3-Phenylbenzenesulfonyl chloride is unique due to the presence of the additional phenyl group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in applications where specific steric or electronic effects are desired.
Biological Activity
3-Phenylbenzenesulfonyl chloride (C12H9ClO2S) is a sulfonyl chloride compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and material science. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form sulfonamide derivatives. The molecular structure can be represented as follows:
This structure contributes to its utility in synthesizing biologically active compounds.
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. This activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis and other essential metabolic pathways .
2. Anticancer Potential
In vitro studies have shown that derivatives of this compound possess anticancer properties. For instance, compounds synthesized from this sulfonyl chloride have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .
3. Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes, such as the 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids, and its inhibition may have implications for treating metabolic disorders like diabetes and obesity .
Applications in Pharmaceutical Development
The unique properties of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in developing sulfonamide drugs that target bacterial infections effectively. Its role as a building block for more complex molecules enhances its significance in drug discovery .
Case Study 1: Antimicrobial Activity Against Pseudomonas aeruginosa
A study focused on the virulence factors of Pseudomonas aeruginosa highlighted the potential of this compound derivatives to disarm pathogenic mechanisms without killing the bacteria outright. This approach aims to reduce antibiotic resistance by targeting bacterial virulence rather than viability .
Case Study 2: Cancer Cell Line Testing
In another investigation, researchers synthesized a series of sulfonamide derivatives from this compound and evaluated their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .
Data Summary Table
Biological Activity | Target Organism/Cell Line | IC50 Value | Mechanism of Action |
---|---|---|---|
Antimicrobial | Gram-positive & Gram-negative | Varies | Inhibition of cell wall synthesis |
Anticancer | MCF-7, HeLa | Nanomolar | Induction of apoptosis |
Enzyme Inhibition | 11β-HSD1 | Not specified | Modulation of glucocorticoid metabolism |
Properties
IUPAC Name |
3-phenylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSVJXWZVULUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396648 | |
Record name | 3-Phenylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65685-01-0 | |
Record name | 3-Phenylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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